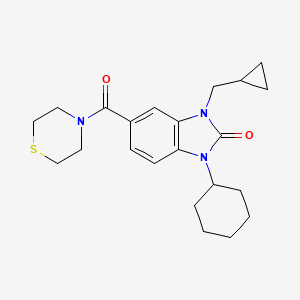

1-cyclohexyl-3-(cyclopropylmethyl)-5-(thiomorpholin-4-ylcarbonyl)-1,3-dihydro-2H-benzimidazol-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzimidazole derivatives, such as the compound , are significant due to their wide range of applications and importance in chemical and pharmaceutical industries. These compounds are known for their diverse biological activities and potential in drug development.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves condensation reactions, cyclization, and substituent modifications to achieve desired structural features. Methods such as one-pot synthesis and microwave-assisted reactions have been employed for efficient production. For example, novel benzimidazoles containing piperazine or morpholine skeletons have been synthesized using nitro reductive cyclization reactions, highlighting the versatility of synthesis methods for these compounds (Özil et al., 2018).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized using techniques like X-ray diffraction, NMR (1H and 13C), and HRMS. These analyses reveal details about molecular geometry, intermolecular interactions, and the confirmation of structural motifs within these compounds. The crystal structure and DFT calculations, coupled with Hirshfeld surface analysis, provide insights into the intermolecular interactions and molecular geometry (Adardour et al., 2023).

科学的研究の応用

Synthesis and Biological Activities

A novel approach to synthesize benzimidazole derivatives containing a morpholine skeleton has been developed, demonstrating significant in vitro antioxidant activities and potential as glucosidase inhibitors. These compounds exhibit high scavenging activity and show better inhibitory potential than standard treatments in preliminary screens, highlighting their promise in therapeutic applications (Özil, Baltaş, & Parlak, 2018).

Advances in Synthesis Methods

Recent developments in the synthesis of benzimidazoles emphasize environmentally benign conditions, showcasing the pharmaceutical industry's interest due to their broad bioactivities. Innovative synthetic strategies have been introduced, improving the efficiency and environmental impact of producing these compounds (Mamedov & Zhukova, 2021).

Anticancer Potential

Research into benzimidazole-chalcone derivatives has identified several new molecules with enhanced cytotoxic effects on various cancer cell lines. This work contributes to the ongoing search for more effective anticancer agents (Hsieh et al., 2019).

Antioxidant Properties

Studies on triheterocyclic compounds incorporating benzimidazole, thiophene, and 1,2,4-triazole rings have revealed significant antioxidant activities. These findings support the potential of such compounds in mitigating oxidative stress-related conditions (Menteşe et al., 2015).

Electrochemical and Optical Properties

The electrochemical polymerization of a new benzimidazole derivative has been explored for its application in electronic materials. This research offers insights into the influence of donor groups on the optical and electronic properties of polymers, opening up new avenues for material science (Ozelcaglayan et al., 2012).

特性

IUPAC Name |

1-cyclohexyl-3-(cyclopropylmethyl)-5-(thiomorpholine-4-carbonyl)benzimidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O2S/c26-21(23-10-12-28-13-11-23)17-8-9-19-20(14-17)24(15-16-6-7-16)22(27)25(19)18-4-2-1-3-5-18/h8-9,14,16,18H,1-7,10-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HALSPWWKUIRYKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C3=C(C=C(C=C3)C(=O)N4CCSCC4)N(C2=O)CC5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyclohexyl-3-(cyclopropylmethyl)-5-(thiomorpholin-4-ylcarbonyl)-1,3-dihydro-2H-benzimidazol-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,9-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5538041.png)

![2-methyl-3-[(3-pyridinylmethylene)amino]-4(3H)-quinazolinone](/img/structure/B5538055.png)

![8-methoxy-2H-pyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B5538069.png)

![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5538073.png)

![N-[4-(dimethylamino)-1-naphthyl]isonicotinamide](/img/structure/B5538080.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide](/img/structure/B5538084.png)

![1-{2-[6-hydroxy-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-4-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5538090.png)

![1-[(4-chlorophenyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5538096.png)

![4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5538104.png)

![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5538118.png)

![N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-(pyridin-2-ylthio)acetamide](/img/structure/B5538126.png)